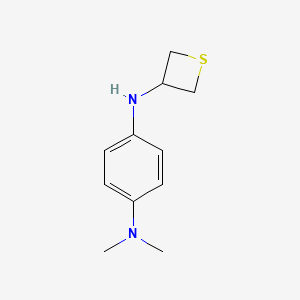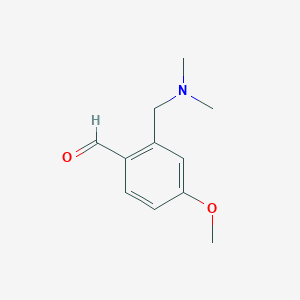
1,1'-(1,3-Phenylenebis(propane-2,2-diyl))bis(3-(pyridin-3-yl)urea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,3-Phenylenebis(propane-2,2-diyl))bis(3-(pyridin-3-yl)urea) is a complex organic compound with the molecular formula C24H28N6O2 and a molecular weight of 432.52 g/mol This compound is characterized by its unique structure, which includes a phenylenebis(propane-2,2-diyl) core linked to two pyridin-3-yl urea groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylenebis(propane-2,2-diyl))bis(3-(pyridin-3-yl)urea) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-phenylenebis(propane-2,2-diyl) and 3-(pyridin-3-yl)urea.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The temperature is maintained at a specific range to ensure the proper formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or platinum compounds may be used to facilitate the reaction.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,3-Phenylenebis(propane-2,2-diyl))bis(3-(pyridin-3-yl)urea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, toluene.
Catalysts: Palladium, platinum compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
1,1’-(1,3-Phenylenebis(propane-2,2-diyl))bis(3-(pyridin-3-yl)urea) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,1’-(1,3-Phenylenebis(propane-2,2-diyl))bis(3-(pyridin-3-yl)urea) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,4-Phenylenebis(propane-2,2-diyl))bis(3-(pyridin-3-yl)urea): Similar structure but with a different phenylenebis core.
1,1’-(1,3-Phenylenebis(methylene))bis(pyridin-1-ium): Contains a methylene linkage instead of propane-2,2-diyl.
Uniqueness
1,1’-(1,3-Phenylenebis(propane-2,2-diyl))bis(3-(pyridin-3-yl)urea) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C24H28N6O2 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-pyridin-3-yl-3-[2-[3-[2-(pyridin-3-ylcarbamoylamino)propan-2-yl]phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C24H28N6O2/c1-23(2,29-21(31)27-19-10-6-12-25-15-19)17-8-5-9-18(14-17)24(3,4)30-22(32)28-20-11-7-13-26-16-20/h5-16H,1-4H3,(H2,27,29,31)(H2,28,30,32) |
Clé InChI |
LIQIDZGLICOHPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CN=CC=C2)NC(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


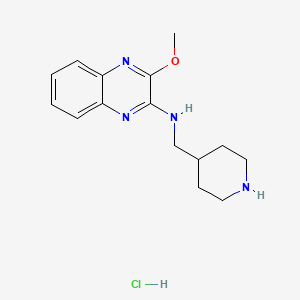
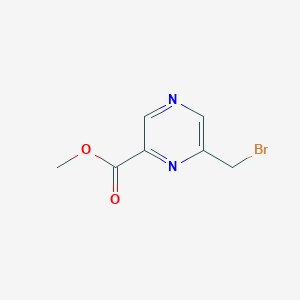
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B12987217.png)
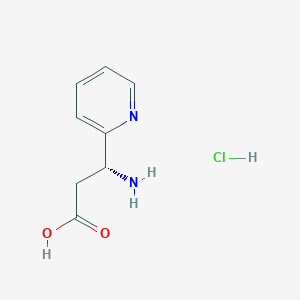
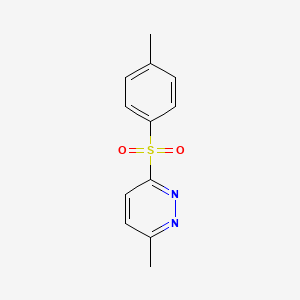
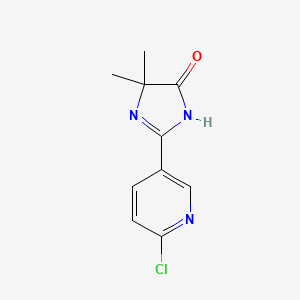
![(R)-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B12987233.png)
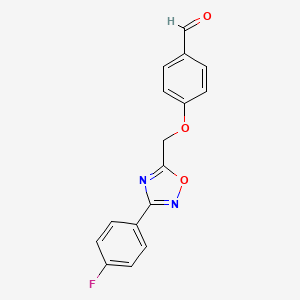
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane](/img/structure/B12987247.png)
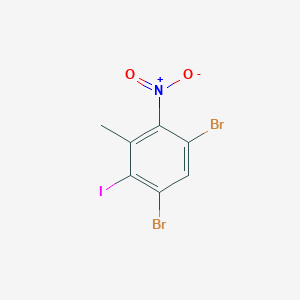
![tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12987261.png)
